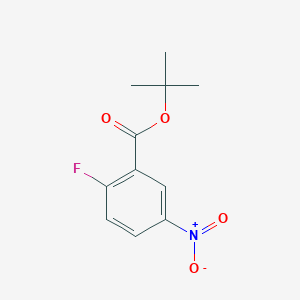

Tert-butyl 2-fluoro-5-nitrobenzoate

描述

Significance of Aryl Fluorides in Organic Synthesis

Aryl fluorides, or fluorine-substituted aromatic compounds, are of paramount importance in medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physical and chemical properties. nih.gov This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.govchemimpex.com Consequently, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. chemimpex.com The synthesis of aryl fluorides, however, can be challenging, and methods for their preparation are a continuous area of research. chemimpex.com

Role of Nitro-Substituted Aromatics as Synthetic Intermediates

Nitro-substituted aromatic compounds are highly versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. nih.gov This electronic effect makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. capes.gov.br Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group through reduction. nih.gov This versatility makes nitroaromatics key precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.gov

Overview of Benzoate Esters as Versatile Building Blocks

Benzoate esters are a class of organic compounds that are widely utilized in chemical synthesis. ontosight.ai They serve as important intermediates and are found in a variety of natural and synthetic products. The ester functionality can act as a directing group in certain reactions and can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modification. google.com The tert-butyl ester group, in particular, is often employed as a protecting group for carboxylic acids due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov

Contextualizing Tert-butyl 2-fluoro-5-nitrobenzoate within Advanced Organic Chemistry

This compound integrates the key features of the aforementioned classes of compounds into a single, powerful building block. The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring activates it for nucleophilic aromatic substitution, with the fluorine atom typically serving as the leaving group. The nitro group, in addition to its activating effect, can be a precursor to an amino group, which is a common feature in many biologically active molecules. The tert-butyl ester provides a stable and sterically bulky group that can influence the regioselectivity of reactions and can be selectively removed when needed. This unique combination of functional groups makes this compound a highly valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comontosight.ai

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 526218-22-4 | chemimpex.comclearsynth.com |

| Molecular Formula | C₁₁H₁₂FNO₄ | chemimpex.comclearsynth.com |

| Molecular Weight | 241.22 g/mol | chemimpex.comclearsynth.com |

| Appearance | Brown solid | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Spectroscopic Data

| Spectroscopic Data for 2-Fluoro-5-nitrobenzoic acid | |

| ¹H NMR | The proton NMR spectrum of 2-fluoro-5-nitrobenzoic acid shows characteristic signals in the aromatic region. |

| InChI | InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) |

| InChIKey | ICXSHFWYCHJILC-UHFFFAOYSA-N |

| SMILES | C(O)(=O)C1=CC(N+=O)=CC=C1F |

Research and Applications

This compound is a valuable building block, particularly in the synthesis of biologically active compounds.

Synthesis of Quinolone Antibacterial Agents

One of the most significant applications of this compound is in the preparation of quinolone and fluoroquinolone antibiotics. These are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The core structure of these antibiotics often features a 1-substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton.

This compound can serve as a key starting material for the synthesis of these complex molecules. The fluorine at the 2-position can be displaced by a nucleophile, and the nitro group at the 5-position can be reduced to an amine, which is then incorporated into the quinolone ring system. For example, it is a potential precursor for the synthesis of compounds like 1-tert-butyl-6-fluoro-7-(substituted)-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which have shown potent antibacterial activity. ontosight.ai

Synthetic Utility

The reactivity of this compound is dominated by the interplay of its functional groups. The fluorine atom, activated by the electron-withdrawing nitro group, is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at the 2-position by reacting it with different nucleophiles, such as amines or alcohols.

The tert-butyl ester group is generally stable to the conditions used for nucleophilic aromatic substitution but can be readily cleaved under acidic conditions to reveal the carboxylic acid. This carboxylic acid can then be used for further synthetic transformations, such as amide bond formation. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDUZCFVCPSEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625291 | |

| Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526218-22-4 | |

| Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Pathways and Transformations of Tert Butyl 2 Fluoro 5 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for tert-butyl 2-fluoro-5-nitrobenzoate. The presence of the electron-withdrawing nitro group, positioned para to the fluorine atom, activates the aromatic ring towards nucleophilic attack. This electronic arrangement is crucial for the stabilization of the intermediate formed during the reaction.

The SNAr mechanism is typically a two-step process, also known as an addition-elimination mechanism. byjus.com In the case of fluorinated nitrobenzenes, the reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk The negative charge of this complex is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.org The formation of this intermediate is generally the slow, rate-determining step of the reaction. core.ac.uk

The subsequent step involves the rapid elimination of the fluoride (B91410) ion, which is a good leaving group, to restore the aromaticity of the ring and yield the final substitution product. core.ac.uk The high electronegativity of fluorine enhances its ability to leave, contributing to the "element effect" where fluorine is often a better leaving group than other halogens in SNAr reactions. imperial.ac.uk

The electrophilic nature of the aromatic ring in this compound allows it to react with a wide array of nucleophiles.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the fluoride ion to form the corresponding ethers. For example, the reaction of a fluorinated nitrobenzene (B124822) with sodium methoxide (B1231860) yields the methoxy-substituted product. byjus.com

Sulfur Nucleophiles: Thiolates are effective nucleophiles in SNAr reactions, leading to the formation of thioethers.

Nitrogen Nucleophiles: Amines, both primary and secondary, readily react to form substituted anilines. The reaction with azide (B81097) has also been studied, leading to the formation of azidonitrobenzene derivatives. nih.gov

The table below summarizes the outcomes of SNAr reactions with different nucleophiles.

Table 1: Examples of SNAr Reactions with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen | Sodium Methoxide | Aryl Ether |

| Sulfur | Ethanethiol | Thioether |

| Nitrogen | Aniline (B41778) | Substituted Aniline |

| Nitrogen | Sodium Azide | Aryl Azide |

The regioselectivity of SNAr reactions is heavily influenced by the electronic effects of the substituents on the aromatic ring. For a successful SNAr reaction to occur, an electron-withdrawing group is typically required to be positioned ortho or para to the leaving group. byjus.comwikipedia.org This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. byjus.com

In this compound, the nitro group is para to the fluorine atom, which is an ideal arrangement for activating the ring towards nucleophilic attack at the carbon bearing the fluorine. Attack at other positions is less favorable due to the lack of stabilization for the resulting intermediate. The strong inductive electron-withdrawing effect of the fluorine atom also contributes to the activation of the ring for nucleophilic attack. core.ac.uk

The principles of SNAr can be applied to create cyclic structures through both intermolecular and intramolecular pathways.

Intermolecular SNAr Cyclizations: These reactions involve two separate molecules, one containing the electrophilic aromatic ring and the other containing the nucleophile, coming together to form a new ring.

Intramolecular SNAr Cyclizations: In this case, the nucleophile and the electrophilic aromatic ring are part of the same molecule. This allows for the formation of a new ring within that molecule. For example, a molecule containing both a hydroxyl or amino group and a fluoronitrobenzene moiety can undergo intramolecular cyclization to form a heterocyclic compound.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to synthesize various aniline derivatives. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of a metal catalyst and a source of hydrogen.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C) commonorganicchemistry.com

Platinum(IV) oxide (PtO₂) wikipedia.org

Raney nickel commonorganicchemistry.com

The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst can be important, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com The reduction of aromatic nitro compounds with these catalysts generally proceeds in high yield to the corresponding anilines. organic-chemistry.org

The table below outlines common catalytic systems for the reduction of nitroarenes.

Table 2: Catalysts for the Reduction of Aromatic Nitro Compounds

| Catalyst | Hydrogen Source | Notes |

|---|---|---|

| Palladium on carbon (Pd/C) | H₂ gas | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Effective for the reduction of aliphatic and aromatic nitro compounds. wikipedia.org |

| Raney Nickel | H₂ gas | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Iron (Fe) in acid | Acid (e.g., HCl) | A classical method for nitro group reduction. masterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | - | A mild reducing agent. commonorganicchemistry.com |

Other Reducing Agents

While catalytic hydrogenation is a common method for the reduction of nitro groups, a variety of other reducing agents can be employed, often providing enhanced chemoselectivity. This is particularly important when other reducible functional groups, such as esters or halogens, are present in the molecule.

Iron-based systems are frequently utilized for the selective reduction of nitroarenes. For instance, iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic and effective method. Quantum chemical studies on the reduction of nitroaromatics by metallic iron suggest that the reaction is initiated by electron donation from the iron surface to the nitro group, leading to the formation of a nitrosobenzene (B162901) intermediate. mdpi.com This intermediate is then further reduced to the corresponding aniline.

Modern approaches often use iron complexes as catalysts. An amine-bis(phenolate) iron(III) catalyst, for example, can reduce nitro compounds with high chemoselectivity using triethoxysilane (B36694) as the reducing agent. rsc.orgrsc.org This system effectively reduces the nitro group while leaving functionalities like esters, ketones, and aryl halides untouched. rsc.orgrsc.org

Catalytic transfer hydrogenation offers another mild and selective alternative. researchgate.net In this method, a hydrogen donor, such as formic acid, ammonium formate, or hydrazine (B178648) hydrate, is used in conjunction with a metal catalyst. researchgate.netiranarze.irscispace.com For instance, a Pd@Fe₃O₄ catalyst has demonstrated high efficacy in converting nitroarenes to their corresponding anilines using water as a solvent and tetrahydroxydiboron (B82485) (THDB) as a hydrogen source. nih.govacs.org Similarly, an oxygen-implanted MoS₂ catalyst has been shown to efficiently catalyze the transfer hydrogenation of nitroarenes with hydrazine hydrate, showing high selectivity for the nitro group over other reducible moieties. iranarze.ir

These alternative methods provide a robust toolkit for chemists, allowing for the selective reduction of the nitro group in this compound to yield tert-butyl 5-amino-2-fluorobenzoate, a key precursor for further derivatization.

Table 1: Comparison of Reducing Agents for Nitroarenes

| Reducing System | Hydrogen Source | Key Features | Typical Conditions |

|---|---|---|---|

| Fe/NH₄Cl | Protic Solvent (e.g., EtOH/H₂O) | Cost-effective, classic method. | Reflux |

| Fe(III) catalyst / Silane | Triethoxysilane | High chemoselectivity for nitro groups. rsc.orgrsc.org | Room temperature to 80 °C |

| Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) in H₂O | Magnetically recoverable catalyst, green solvent. nih.govacs.org | 80 °C |

| MoS₂-based catalyst | Hydrazine Hydrate | High chemoselectivity, robust non-precious metal catalyst. iranarze.ir | Varies with substrate |

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic ones. However, it can be cleaved under specific acidic or, in some cases, non-aqueous basic conditions.

Acid-catalyzed hydrolysis is the most common method for the deprotection of tert-butyl esters. acsgcipr.org The reaction proceeds through a unimolecular mechanism (AAL1) where the ester oxygen is protonated, followed by the loss of a stable tert-butyl cation to form isobutylene. researchgate.netcdnsciencepub.com This mechanism is distinct from the bimolecular pathway typical for the hydrolysis of less hindered esters like methyl or ethyl esters. cdnsciencepub.com

A wide array of acids can be used for this transformation, including strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like trifluoroacetic acid (TFA) and formic acid. acsgcipr.org The choice of acid and solvent can be tailored to the specific substrate to ensure selectivity. For example, TFA in a solvent like dichloromethane (B109758) (DCM) is highly effective for cleaving tert-butyl esters at room temperature. The reaction is typically rapid and clean, yielding the corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid.

Table 2: Common Acidic Conditions for Tert-butyl Ester Hydrolysis

| Reagent | Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Volatile, easy to remove. |

| Hydrochloric Acid (HCl) | Dioxane or Acetic Acid | Room Temp to 50 °C | Common and cost-effective. acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | Water or Dioxane | Room Temp to Reflux | Strong, non-volatile acid. rsc.org |

| Formic Acid | Neat or as co-solvent | Room Temp to Reflux | Milder option, suitable for some sensitive substrates. acsgcipr.org |

Tert-butyl esters are notoriously resistant to conventional base-mediated hydrolysis (saponification) due to the steric hindrance of the bulky tert-butyl group, which prevents the nucleophilic attack of the hydroxide (B78521) ion at the carbonyl carbon. arkat-usa.orgresearchgate.net Studies have shown that even after extended periods under basic conditions, such as with tert-butylamine (B42293) and water, the hydrolysis of tert-butyl esters proceeds very slowly, if at all.

However, recent methodologies have been developed to effect the hydrolysis of hindered esters under non-aqueous basic conditions. One such method employs sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (1:9) at room temperature. arkat-usa.orgresearchgate.net This system is believed to work because the hydroxide anions are poorly solvated, making them more nucleophilic and capable of attacking the sterically hindered carbonyl group. arkat-usa.org While less common than acid-catalyzed methods, this approach provides a valuable alternative for substrates that are sensitive to acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide or triflate. libretexts.orgnih.gov Direct Suzuki-Miyaura coupling of this compound is challenging. The C-F bond is generally strong and less reactive in such couplings compared to C-Br or C-I bonds. The nitro group, being strongly electron-withdrawing, further deactivates the ring towards oxidative addition, a key step in the catalytic cycle.

A more viable strategy involves the transformation of the nitro group into a more suitable functional group for cross-coupling. After reduction of the nitro group to an amine (tert-butyl 5-amino-2-fluorobenzoate), the amino group can be converted into a halide (e.g., bromide via a Sandmeyer reaction) or a triflate. The resulting tert-butyl 5-bromo-2-fluorobenzoate or its triflate analogue would be an excellent substrate for Suzuki-Miyaura coupling.

For example, coupling of an ortho-bromoaniline derivative with various arylboronic acids can proceed efficiently using a suitable palladium catalyst, such as one employing a bulky phosphine (B1218219) ligand, and a base. nih.gov This would allow for the synthesis of a wide range of biaryl compounds derived from the original scaffold.

Modifications of the Aromatic Ring System

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the nitro group and the tert-butoxycarbonyl group. youtube.com Therefore, direct electrophilic substitution is generally not feasible.

However, upon reduction of the nitro group to an amino group, the resulting tert-butyl 5-amino-2-fluorobenzoate becomes highly activated. The amino group is a powerful activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. libretexts.orgunizin.org The directing effects of these two groups work in concert to direct incoming electrophiles.

The powerful activating effect of the amino group will dominate. It directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atom also directs to its ortho and para positions (C1 and C3). The combined effect strongly favors substitution at the C4 and C6 positions. Given the steric hindrance from the adjacent ester group at C1, substitution at C4 is generally the most favored outcome. This allows for regioselective introduction of various electrophiles, such as halogens (e.g., Br⁺ from N-bromosuccinimide) or nitro groups (from nitric acid), onto the aromatic ring.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Tert-butyl 5-amino-2-fluorobenzoate

| Position | Directing Influence (NH₂) | Directing Influence (F) | Combined Effect | Predicted Major Product Position |

|---|---|---|---|---|

| C3 | Meta | Ortho | Conflicting | Minor/None |

| C4 | Ortho | Meta | Reinforcing (NH₂ dominates) | Major |

| C6 | Para | Meta | Reinforcing (NH₂ dominates) | Possible, but may be sterically hindered |

Functionalization at Other Positions

The reactivity of the non-aromatic portions of this compound, specifically the tert-butyl ester and the nitro group, provides additional avenues for chemical manipulation. These transformations are crucial for modulating the compound's properties and for incorporating it into more complex molecular frameworks.

A key transformation involving a non-aromatic position is the reduction of the nitro group to an amine. This reaction is fundamental in medicinal chemistry and materials science, as it converts an electron-withdrawing group into an electron-donating and nucleophilic one, drastically altering the electronic properties and reactivity of the molecule. For instance, the reduction of this compound yields tert-butyl 5-amino-2-fluorobenzoate. This transformation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol.

Another significant functionalization is the cleavage of the tert-butyl ester group. This deprotection step is often necessary to reveal the carboxylic acid, a versatile functional group that can participate in a wide array of subsequent reactions, such as amide bond formation. The tert-butyl ester is known for its stability under many reaction conditions but can be selectively removed under acidic conditions. Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are frequently used for this purpose. The cleavage proceeds via a stable tert-butyl cation, which is then scavenged.

These transformations are not mutually exclusive and can be performed in a stepwise manner to achieve a desired substitution pattern and functionality. The ability to selectively modify the nitro group and the tert-butyl ester enhances the strategic value of this compound in multi-step syntheses.

Below is a table summarizing these key transformations at non-aromatic positions:

| Transformation | Starting Material | Reagents and Conditions | Product | Key Findings |

| Reduction of Nitro Group | This compound | H₂, Pd/C, Methanol | Tert-butyl 5-amino-2-fluorobenzoate | This reaction provides a direct route to the corresponding aniline derivative, a valuable intermediate for further functionalization, such as diazotization or acylation reactions. |

| Cleavage of Tert-butyl Ester | This compound | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 2-Fluoro-5-nitrobenzoic acid | This deprotection method efficiently yields the corresponding carboxylic acid, which can then be used in the synthesis of amides, esters, and other carboxylic acid derivatives. chemimpex.comclearsynth.com |

Applications in Medicinal Chemistry and Drug Discovery Research

As a Key Intermediate in Pharmaceutical Synthesis

The utility of tert-butyl 2-fluoro-5-nitrobenzoate in pharmaceutical synthesis stems from the reactivity of its distinct functional groups. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The nitro group can be readily reduced to an amine, providing a reactive site for amide bond formation or other coupling reactions. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups.

This compound serves as a versatile precursor for a variety of bioactive molecules. Its core structure can be elaborated through sequential chemical transformations. For instance, the reduction of the nitro group to an aniline (B41778) derivative opens up pathways to synthesize numerous compounds, as the resulting amino group is a key pharmacophore in many drug classes and a handle for further diversification. The fluorine atom can be displaced by nucleophiles such as amines, alcohols, or thiols, enabling the creation of diverse molecular libraries for high-throughput screening.

The development of novel drug candidates often relies on the availability of versatile chemical intermediates like this compound. Medicinal chemists utilize this scaffold to systematically generate new chemical entities with potential therapeutic value. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity. The ability to transform the nitro group and the ester allows for the attachment of various side chains and pharmacophoric elements, leading to the generation of compounds for testing against a range of biological targets. This approach has been instrumental in the discovery of new antimalarial and anti-inflammatory agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into viable drug candidates. This compound is an excellent tool for SAR exploration. By modifying each part of the molecule, researchers can systematically probe the chemical space around a pharmacophore to understand how structural changes affect biological activity.

Key modifications and their impact on SAR include:

The Nitro/Amine Group: The position of this group is crucial. After reduction to an amine, it can be acylated with various carboxylic acids to explore the effect of different substituents on target binding. researchgate.net

The Fluorine Atom: Replacing the fluorine with other groups via nucleophilic substitution helps determine the importance of this specific atom and its electron-withdrawing properties for activity. nih.gov

The Benzoate Core: The aromatic ring itself can be further substituted to analyze the electronic and steric requirements of the receptor binding pocket.

This systematic approach allows for the rational design of more potent and selective drug candidates. researchgate.netnih.gov

Role in the Synthesis of Specific Therapeutic Agents

The structural motifs present in this compound are found in various classes of therapeutic agents, highlighting its role as a valuable starting material.

Nitroaromatic compounds are common precursors in the synthesis of quinoline-based antimalarial drugs. nih.gov The synthesis of potent antimalarials often involves the construction of a quinoline (B57606) ring system, for which an appropriately substituted nitroaniline is a key intermediate. This compound, after reduction of its nitro group, provides a substituted aniline that can be used to generate novel quinoline analogs. The development of new antimalarial agents is critical to overcoming the challenge of drug-resistant strains of the Plasmodium parasite. nih.gov Research has shown that modifications to the quinoline core, such as the introduction of a tert-butyl group, can influence the metabolic stability and activity of the resulting compounds. nih.gov

Table 1: Examples of Antimalarial Agents and Related Structures

| Compound/Structure | Precursor Type | Key Synthetic Step | Research Focus |

|---|---|---|---|

| 2-tert-Butylprimaquine Analogs | 6-Methoxy-8-nitroquinoline | Catalytic hydrogenation of the nitro group to form an amine. nih.gov | Enhancing metabolic stability to overcome rapid drug metabolism. nih.gov |

| Substituted 8-Aminoquinolines | Substituted Nitroanilines | Cyclization to form the quinoline ring system. | Development of agents with both blood and tissue schizonticidal activity. nih.gov |

The synthesis of various novel anti-inflammatory agents has been reported starting from precursors containing amino and carboxyl functionalities on an aromatic ring. researchgate.net this compound is an ideal starting material for such syntheses. Following the reduction of the nitro group, the resulting aminobenzoate derivative can undergo condensation with various carboxylic acids to produce a library of N-acylated compounds. researchgate.net These molecules can then be tested for their ability to inhibit inflammatory pathways. For example, studies have shown that certain benzothiazole (B30560) and tetrahydrobenzo[b]thiophene derivatives exhibit significant anti-inflammatory activity by modulating pathways involving nitric oxide (NO) and pro-inflammatory cytokines. nih.govekb.egnih.gov

Table 2: Research Findings on Novel Anti-inflammatory Agents

| Compound Class | Mechanism Studied | Key Findings |

|---|---|---|

| Tert-butyl (substituted benzamido)phenylcarbamates | Inhibition of carrageenan-induced rat paw edema. researchgate.net | Compounds exhibited promising in vivo anti-inflammatory activity, with some showing efficacy comparable to the standard drug indomethacin. researchgate.net |

| Tetrahydrobenzo[b]thiophene (THBT) Derivatives | Activation of the NRF2 pathway and inhibition of nitric oxide (NO) production in LPS-stimulated cells. nih.gov | Specific THBT analogs showed high anti-inflammatory activity, reversing the production of NO and pro-inflammatory cytokines. nih.gov |

| 6-Fluoro Benzothiazole Substituted 1,2,4-Triazoles | Inhibition of COX-2, validated by in silico docking studies. ekb.eg | Several compounds displayed significant anti-inflammatory activity, with some surpassing the efficacy of diclofenac (B195802) sodium. ekb.eg |

Anti-tumor Drugs

The structural framework of this compound is a key component in the synthesis of certain anti-cancer agents. A significant application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that target DNA repair mechanisms in cancer cells. google.com PARP inhibitors are particularly effective in cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations. google.com

| Drug Class | Target | Related Intermediate | Final Product Example |

| PARP Inhibitors | Poly (ADP-ribose) polymerase | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-l-yl) methyl) benzoic acid | Olaparib |

Quinoxaline derivatives are another class of compounds with demonstrated anti-tumor activity, and their synthesis can utilize building blocks related to this compound. nih.govnih.gov These compounds have shown inhibitory effects against a wide range of cancer cell lines. nih.gov

Antibiotics

While direct synthesis of commercial antibiotics from this compound is not extensively documented in publicly available research, the structural motifs it contains are crucial in the development of novel antibacterial agents. The presence of a fluorinated nitroaromatic ring is a key feature in various classes of antibiotics. For example, nitroimidazole compounds have a long history as antibacterial and antiprotozoal drugs, with some recent approvals for treating multi-drug resistant tuberculosis. nih.gov

Furthermore, research into new antibacterial agents has shown that the incorporation of a p-nitrobenzoyl or a p-fluorobenzoyl substituent can enhance the antimicrobial properties of existing drugs like linezolid. google.com The development of novel fluoro-benzothiazole derivatives has also yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These examples highlight the potential of the fluoronitrobenzoate scaffold as a starting point for the design of new antibiotics.

CFTR Potentiators and Related Research

In the field of cystic fibrosis treatment, modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein are critical. While there are no direct mentions in the searched literature of this compound being used to synthesize currently approved CFTR modulators, the broader class of nitrobenzoate compounds has been investigated for this purpose. Research has shown that certain nitrobenzoate derivatives can act as CFTR potentiators, which work to enhance the function of the CFTR protein at the cell surface. researchgate.net This suggests that the nitrobenzoate scaffold is recognized as a pharmacologically relevant structure for interacting with the CFTR protein.

SARS-CoV-2 Mpro Inhibitors

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a key target for antiviral drug development. nih.govcsic.es A variety of inhibitors have been designed, including both covalent and non-covalent types. nih.gov The development of these inhibitors often involves the use of versatile chemical building blocks to construct complex molecules that can fit into the active site of the protease. researchgate.netnih.gov

Although the direct use of this compound in the synthesis of prominent SARS-CoV-2 Mpro inhibitors is not explicitly detailed in the provided search results, the principles of structure-based drug design employed in this area rely on intermediates that can introduce specific functionalities. The development of non-covalent inhibitors, for instance, has been accelerated by using multicomponent reactions, such as the Ugi four-component reaction, to rapidly generate libraries of diverse compounds for screening. researchgate.netnih.gov

Precursor for Advanced Heterocyclic Systems

This compound and its analogs are valuable precursors for the synthesis of a wide array of advanced heterocyclic systems, which are foundational structures in many pharmaceuticals. chemimpex.com The reactivity of the fluoronitrobenzoate core allows for its use in building complex, multi-ring structures.

A notable application is in the solid-phase synthesis of various nitrogen-containing heterocycles. nih.gov For example, a closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a building block to prepare libraries of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov The synthetic strategy typically involves immobilizing the building block on a resin, followed by sequential reactions to introduce diversity and then cyclization to form the desired heterocyclic ring system. nih.gov

Patents for PARP inhibitors also illustrate the use of this scaffold in creating complex heterocyclic drugs. google.com The synthesis of phthalazinone derivatives, for instance, starts with intermediates derived from 2-fluoro-5-nitrobenzoic acid. google.com The process involves coupling the benzoic acid part with a hydrazine (B178648) to form the phthalazinone ring, a key heterocyclic core of the final drug.

| Starting Material Analog | Resulting Heterocyclic Systems |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones |

| 2-Fluoro-5-nitrobenzoic acid derivatives | Phthalazinones, Diazepanes |

Design and Synthesis of Fluorinated Analogs for Enhanced Biological Activity

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. ossila.com Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets, increased metabolic stability, and better membrane permeability. ossila.com this compound is an example of a fluorinated building block that can be used to synthesize such enhanced analogs. chemimpex.comossila.com

The development of fluorinated heterocyclic compounds has led to major breakthroughs in medicine, including the creation of anti-cancer agents like 5-fluorouracil (B62378) and the fluoroquinolone class of antibiotics. alfa-chemistry.com The rationale behind using fluorinated building blocks is to fine-tune the physicochemical properties of a potential drug. alfa-chemistry.com

Research on fluorinated anthracyclines, a class of anti-tumor drugs, has shown that the selective introduction of fluorine can influence the drug's activity. biorxiv.org Similarly, the synthesis of novel fluorobenzimidazoles has been pursued to develop new antitubercular agents, building on the known biological activity of the benzimidazole (B57391) core. nih.gov These examples underscore the importance of fluorinated starting materials like this compound in the rational design of new and more effective therapeutic agents. ossila.comalfa-chemistry.com

Applications in Agrochemical and Material Science Research

Intermediate in Agrochemical Formulations

The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring makes tert-butyl 2-fluoro-5-nitrobenzoate a valuable building block in the synthesis of modern agrochemicals. nih.govatomfair.com These functional groups are known to play a crucial role in the bioactivity of many pesticides and herbicides. wipo.intagropages.com

This compound is a key intermediate in the formulation of a variety of pesticides and herbicides. nih.gov The fluoro and nitro groups enhance the reactivity of the molecule, making it suitable for creating more effective and targeted agrochemical products. nih.gov While specific commercial pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related compounds provides strong evidence for its application in this sector.

A notable example is the synthesis of the herbicide saflufenacil (B1680489), a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase. epo.orggoogle.com The manufacturing process of saflufenacil involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid, a compound structurally similar to the acid derivative of this compound. wipo.intwipo.intgoogle.com This highlights the importance of the fluoro-nitro-aromatic scaffold in the synthesis of modern herbicides. The tert-butyl ester group in this compound acts as a protecting group for the carboxylic acid functionality, which can be selectively removed during the synthetic sequence to yield the desired final product. researchgate.net

The following table provides data on related agrochemical intermediates, illustrating the importance of the fluoro-nitro-aromatic moiety in this field.

| Compound Name | CAS Number | Molecular Formula | Application |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 849936-16-9 | C₇H₃ClFNO₄ | Intermediate in the synthesis of the herbicide saflufenacil. wipo.intwipo.intgoogle.com |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | Intermediate for agrochemicals. sigmaaldrich.com |

| 2-Fluoro-5-nitrobenzaldehyde | 27996-87-8 | C₇H₄FNO₃ | Intermediate for pesticides. |

| 5-Fluoro-2-nitrophenol | 446-36-6 | C₆H₄FNO₃ | Intermediate for agrochemicals. |

Development of Advanced Materials

In the realm of material science, this compound is explored for the creation of advanced materials, including polymers and coatings with enhanced properties. nih.gov The incorporation of this compound into polymer chains can impart desirable characteristics such as improved durability and chemical resistance. nih.gov

The unique structural features of this compound contribute to the development of high-performance polymers and coatings. The bulky tert-butyl group can enhance the solubility of the monomers and the resulting polymers in organic solvents, which is a significant advantage in processing and application. google.com Furthermore, the presence of the tert-butyl group can improve the mechanical stability and cohesive strength of polymer films. univarsolutions.com

The fluorine atom is well-known to enhance the thermal stability and chemical resistance of polymers due to the high strength of the carbon-fluorine bond. google.com The nitro group, being a strong electron-withdrawing group, can modify the electronic properties of the polymer, which can be beneficial for applications such as specialized coatings or materials for electronic devices. While specific research detailing the polymerization of this compound is limited, the principles of polymer chemistry suggest that its incorporation could lead to materials with a valuable combination of properties. For instance, polymers derived from tert-butyl acrylate (B77674) have shown low water uptake and improved hydrolytic stability. univarsolutions.com

The table below summarizes the potential impact of the functional groups present in this compound on polymer properties, based on findings for related compounds.

| Functional Group | Potential Impact on Polymer Properties |

| Tert-butyl group | - Increases solubility in organic solvents. google.com- Enhances mechanical stability and cohesive strength. univarsolutions.com- Can act as a protecting group, allowing for post-polymerization modification. researchgate.net |

| Fluoro group | - Improves thermal stability. google.com- Enhances chemical resistance. google.com- Can increase hydrophobicity. |

| Nitro group | - Modifies electronic properties. - Can be a site for further chemical modification. - May enhance adhesion to certain substrates. |

Analytical and Computational Studies in Support of Research

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been utilized to confirm the identity of tert-butyl 2-fluoro-5-nitrobenzoate.

In a study detailing the synthesis of novel antimalarial agents, the ¹H and ¹³C NMR spectra of this compound were acquired. scispace.com While the full detailed spectra and peak-by-peak assignments are often found in supplementary materials of research publications, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl group. The aromatic protons, influenced by the electron-withdrawing nitro group and the fluorine atom, would appear in the downfield region. Their splitting patterns (multiplicities) would be determined by the coupling between adjacent protons and with the fluorine atom. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. One would expect to see signals for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine and nitro substituents), and the quaternary and methyl carbons of the tert-butyl group. The carbon atoms bonded to or near the fluorine atom would exhibit splitting due to carbon-fluorine coupling.

A summary of the expected NMR data is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | Downfield (aromatic region) | Multiplets | Aromatic Protons |

| ¹H | Upfield (aliphatic region) | Singlet | tert-butyl Protons |

| ¹³C | Downfield | Singlet | Carbonyl Carbon |

| ¹³C | Midfield (aromatic region) | Doublets (due to C-F coupling) and Singlets | Aromatic Carbons |

| ¹³C | Upfield | Singlet | Quaternary Carbon (tert-butyl) |

| ¹³C | Upfield | Singlet | Methyl Carbons (tert-butyl) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the expected molecular weight of 241.22 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. Fragmentation patterns could also be analyzed to further confirm the structure, with potential fragmentation involving the loss of the tert-butyl group or the nitro group.

As of the current literature, no public reports of the single-crystal X-ray diffraction analysis of this compound are available. Such a study, if conducted, would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds. Commercial suppliers of this compound often provide purity specifications determined by HPLC. For instance, some suppliers indicate a purity of ≥96%.

An HPLC analysis for this compound would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions.

| Parameter | Typical Conditions |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 or similar non-polar stationary phase |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Detector | UV-Vis (typically monitoring at a wavelength where the nitroaromatic chromophore absorbs) |

Computational Chemistry and Modeling

While specific computational studies exclusively focused on this compound are not widely published, computational methods are valuable tools for understanding its molecular properties.

Conformational analysis of this compound would likely focus on the rotational barrier around the ester bond and the orientation of the nitro group relative to the aromatic ring. Molecular dynamics simulations could provide insights into the flexibility of the molecule and its interactions with different solvent environments. These computational approaches can complement experimental data and provide a deeper understanding of the molecule's behavior at a microscopic level.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. While specific DFT studies on this compound are not available in the current literature, analysis of its isomers, such as tert-butyl 2-fluoro-4-nitrobenzoate and tert-butyl 4-fluoro-2-nitrobenzoate, can provide valuable approximations of its characteristics.

Computational methods can determine various molecular properties that are crucial for understanding the compound's behavior. For instance, calculations on related nitroaromatic compounds have been used to determine their optimized geometries, free energies, and molecular orbitals. These calculations often utilize methods like the semi-empirical PM6 or molecular mechanics (MM+) for initial geometry optimization.

The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electron distribution within the benzene (B151609) ring of this compound. This electronic arrangement is key to predicting the molecule's reactivity and interaction with other molecules. The table below lists some computed properties for the closely related isomer, tert-butyl 2-fluoro-4-nitrobenzoate, which can serve as a reference for estimating the properties of the 5-nitro isomer.

Table 1: Computed Properties for Tert-butyl 2-fluoro-4-nitrobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| XLogP3-AA | 2.7 |

| Exact Mass | 241.07503603 Da |

| Topological Polar Surface Area | 72.1 Ų |

Data sourced from PubChem CID 10243388 nih.gov

These values suggest that this compound would likely exhibit similar physicochemical properties, positioning it as a molecule with moderate lipophilicity and a significant polar surface area, which are important characteristics for drug design.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the interplay of its functional groups: the activating tert-butyl ester and the deactivating, meta-directing nitro group, along with the ortho, para-directing fluorine atom. The combination of a fluoro and a nitro group on the aromatic ring enhances its reactivity, making it a valuable intermediate in organic synthesis. chemimpex.com

Computational studies on similar p-fluoro and p-chloronitrobenzenes have shown that nucleophilic addition can occur at different positions on the aromatic ring. acs.org For p-fluoronitrobenzene, the activation energy for a nucleophile to attack the position ortho to the nitro group is very similar to the energy required for attack at the para position. acs.org This suggests that in this compound, nucleophilic aromatic substitution (SNAAr) reactions could potentially occur at multiple sites, although the precise selectivity would depend on the nature of the nucleophile and the reaction conditions.

The nitro group strongly deactivates the ring towards electrophilic substitution while directing incoming nucleophiles to the positions ortho and para to it. The fluorine atom, while also deactivating, can act as a leaving group in SNAAr reactions. The tert-butyl ester group is sterically bulky, which may hinder reactions at the adjacent fluorine atom. This complex interplay of electronic and steric effects makes theoretical predictions of reactivity particularly valuable for guiding synthetic efforts.

Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target.

While no specific docking studies involving this compound have been reported, studies on structurally related nitroaromatic and fluoroaromatic compounds provide insights into its potential biological targets and interaction patterns.

Nitroaromatic compounds have been investigated for a variety of biological activities. For example, nitro-substituted benzamide (B126) derivatives have been studied as potential anti-inflammatory agents by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Docking analyses of these compounds revealed that the number and orientation of the nitro groups were crucial for efficient binding to the target enzymes. nih.gov Similarly, nitrofuran derivatives have been docked against E. coli nitro-reductase, an enzyme relevant for urinary tract infections. researchgate.netajprd.com

The fluorine atom in a ligand can also play a significant role in its binding to a protein. Fluorine can engage in favorable interactions with protein backbones and can modulate the pKa and binding affinity of a compound. dntb.gov.ua Docking studies on fluoroquinolones, for instance, have shown their potential as anticancer agents by targeting human DNA topoisomerase II. mdpi.com Fluoro-substituted quinone compounds have also been docked against the B-raf protein, a target in melanoma research. nih.gov

Given these precedents, this compound could be a candidate for docking studies against a range of protein targets, including bacterial enzymes, kinases, and other proteins implicated in inflammatory diseases or cancer. The combination of the nitro and fluoro groups could lead to unique binding interactions that could be exploited in the design of novel therapeutic agents.

Future Research Directions and Emerging Trends

Catalyst Development for More Efficient Syntheses

The synthesis of tert-butyl 2-fluoro-5-nitrobenzoate and its analogs often relies on traditional methods that can be improved in terms of yield, selectivity, and environmental impact. A key area of future research is the development of advanced catalysts to streamline these synthetic routes.

Current Research Focus:

Heterogeneous Catalysts: The use of solid-supported catalysts is a promising avenue for simplifying purification processes and enabling catalyst recycling. Research into porous materials like zeolites and metal-organic frameworks (MOFs) as catalyst supports could lead to more robust and reusable catalytic systems for the nitration and esterification steps.

Organocatalysis: The development of metal-free catalytic systems is a major goal of green chemistry. Small organic molecules can be designed to catalyze key bond-forming reactions, offering an alternative to potentially toxic and expensive metal catalysts.

Nanocatalysts: The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, can lead to enhanced catalytic activity and selectivity. Research into the application of nanocatalysts in the synthesis of fluoro-nitroaromatic compounds is an active area of investigation.

Table 1: Comparison of Catalytic Approaches for Aromatic Nitration

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Acids (e.g., H₂SO₄) | High reactivity, low cost | Difficult to separate from product, corrosive, large amount of acidic waste |

| Heterogeneous Solid Acids | Easy separation, reusable, less corrosive | Lower activity than homogeneous acids, potential for leaching |

| Organocatalysts | Metal-free, mild reaction conditions | Can be expensive, may require higher catalyst loading |

| Nanocatalysts | High activity and selectivity, tunable properties | Potential for aggregation, long-term stability concerns |

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages over traditional batch processing. nih.govamt.uk These benefits, including enhanced safety, improved heat and mass transfer, and greater scalability, are particularly relevant for reactions like nitration, which are often highly exothermic. amt.uk

Potential Applications for this compound Synthesis:

Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process. researchgate.net This "telescoped" approach can significantly reduce reaction times and purification steps, leading to a more efficient and cost-effective synthesis of this compound.

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit |

| Enhanced Heat Transfer | Improved temperature control, safer handling of exothermic reactions |

| Rapid Mixing | Increased reaction rates, improved product uniformity |

| Precise Control of Residence Time | Minimized byproduct formation, improved selectivity |

| Scalability | Easier to scale up from laboratory to industrial production |

| Automation | High-throughput screening of reaction conditions, process optimization |

Green Chemistry Approaches for Production

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. mdpi.com For the production of this compound, several green chemistry strategies can be implemented to reduce its environmental footprint.

Key Green Chemistry Principles and Their Application:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved by developing more efficient catalytic systems and minimizing the use of protecting groups.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reaction rates and reduce energy consumption compared to conventional heating methods. jddhs.com

Exploration of Novel Reactivity Patterns

The unique electronic properties of this compound, arising from the presence of both an electron-withdrawing nitro group and a fluorine atom, make it an interesting substrate for exploring novel chemical transformations.

Areas of Potential Exploration:

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom can be displaced by a variety of nucleophiles, providing access to a wide range of substituted aromatic compounds. vapourtec.com Research into expanding the scope of nucleophiles and developing milder reaction conditions for these transformations is ongoing.

Cross-Coupling Reactions: The fluoro and nitro functionalities can be used as handles for various transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine provides a key intermediate for the synthesis of various biologically active molecules. The development of new, selective reducing agents is an important area of research.

Expanding Applications in Targeted Therapies and Material Innovation

The structural motifs present in this compound make it a valuable precursor for the synthesis of molecules with potential applications in medicine and materials science. chemimpex.comchemimpex.com

Emerging Applications:

Targeted Cancer Therapies: The fluoro-nitroaromatic scaffold is found in a number of compounds being investigated as inhibitors of specific enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP). google.com

Antimalarial Agents: Synthetic compounds containing the 2-fluoro-5-nitrobenzoate moiety have been identified as having potential antimalarial activity against Plasmodium falciparum. cymitquimica.com

Advanced Polymers: The incorporation of fluoro-nitroaromatic units into polymer backbones can impart unique properties, such as enhanced thermal stability and chemical resistance, making them suitable for use in high-performance materials. chemimpex.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。